molecular formula C10H13N3 B7469489 6-(Isopropyl(methyl)amino)nicotinonitrile

6-(Isopropyl(methyl)amino)nicotinonitrile

Cat. No. B7469489
M. Wt: 175.23 g/mol
InChI Key: IEQBHSLXHXODAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Isopropyl(methyl)amino)nicotinonitrile, commonly known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The mechanism of action of IMPY involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a protein that accumulates in the brains of Alzheimer's patients, leading to the formation of plaques. IMPY binds specifically to beta-amyloid, allowing for its detection and visualization using PET imaging.
Biochemical and Physiological Effects:
IMPY has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect cell viability or induce apoptosis at concentrations used for imaging. In addition, IMPY has been shown to cross the blood-brain barrier, allowing for its use in imaging of the brain.

Advantages and Limitations for Lab Experiments

One advantage of IMPY is its high affinity and specificity for beta-amyloid plaques, allowing for sensitive detection and monitoring of Alzheimer's disease. However, IMPY has some limitations for lab experiments, including its short half-life and the need for specialized PET imaging equipment.

Future Directions

There are several potential future directions for research on IMPY. One area of focus is the development of new methods for synthesizing IMPY with improved yields and reproducibility. Another direction is the investigation of IMPY as a therapeutic agent for Alzheimer's disease and other neurological disorders. Additionally, there is a need for further research on the use of IMPY in PET imaging for early detection and monitoring of Alzheimer's disease.

Synthesis Methods

IMPY can be synthesized through a multistep process starting from 6-chloronicotinic acid. The first step involves the conversion of 6-chloronicotinic acid to 6-chloronicotinonitrile using thionyl chloride. The resulting compound is then reacted with isopropylamine and methylamine to obtain IMPY. This synthesis method has been optimized to achieve high yields of pure IMPY with good reproducibility.

Scientific Research Applications

IMPY has been extensively studied for its potential as a diagnostic tool for Alzheimer's disease. It binds to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding can be visualized using positron emission tomography (PET) imaging, allowing for early detection and monitoring of the disease. IMPY has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as well as other neurological disorders.

properties

IUPAC Name

6-[methyl(propan-2-yl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8(2)13(3)10-5-4-9(6-11)7-12-10/h4-5,7-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBHSLXHXODAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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